1-(1H-Imidazol-4-yl)-2-(m-tolyl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1H-Imidazol-4-yl)-2-(m-tolyl)ethanol is a chemical compound that features an imidazole ring and a tolyl group connected via an ethanol chain. Compounds with imidazole rings are often found in biologically active molecules and pharmaceuticals due to their ability to interact with various biological targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1H-Imidazol-4-yl)-2-(m-tolyl)ethanol typically involves the reaction of an imidazole derivative with a tolyl derivative under specific conditions. One common method might include:
Starting Materials: 4-imidazolecarboxaldehyde and m-tolylmagnesium bromide.
Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen, using a solvent like tetrahydrofuran (THF). The temperature is maintained at a low level to control the reaction rate.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This might include continuous flow reactors and advanced purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(1H-Imidazol-4-yl)-2-(m-tolyl)ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The hydrogen atoms on the imidazole ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents.
Major Products
Oxidation: Formation of 1-(1H-Imidazol-4-yl)-2-(m-tolyl)ketone.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of substituted imidazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with enzymes and receptors.
Medicine: Potential use in developing pharmaceuticals due to its imidazole ring.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(1H-Imidazol-4-yl)-2-(m-tolyl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can form hydrogen bonds and coordinate with metal ions, influencing biological pathways and processes.
Comparison with Similar Compounds
Similar Compounds
1-(1H-Imidazol-4-yl)-2-phenylethanol: Similar structure but with a phenyl group instead of a tolyl group.
1-(1H-Imidazol-4-yl)-2-(p-tolyl)ethanol: Similar structure but with a para-tolyl group instead of a meta-tolyl group.
Uniqueness
1-(1H-Imidazol-4-yl)-2-(m-tolyl)ethanol is unique due to the specific positioning of the tolyl group, which can influence its chemical reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C12H14N2O |
---|---|
Molecular Weight |
202.25 g/mol |
IUPAC Name |
1-(1H-imidazol-5-yl)-2-(3-methylphenyl)ethanol |
InChI |
InChI=1S/C12H14N2O/c1-9-3-2-4-10(5-9)6-12(15)11-7-13-8-14-11/h2-5,7-8,12,15H,6H2,1H3,(H,13,14) |
InChI Key |
JESSEAKFMNGJGF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)CC(C2=CN=CN2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.